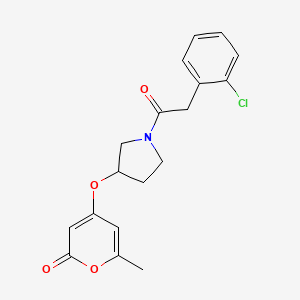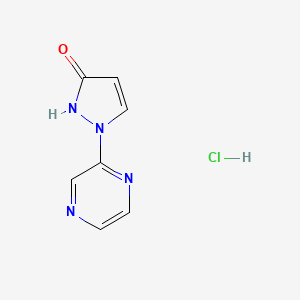
1-(Pyrazin-2-yl)-1,2-dihydro-3H-pyrazol-3-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrazin-2-yl)-1,2-dihydro-3H-pyrazol-3-one hydrochloride, also known as PDP, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a pyrazolone ring and a pyrazine ring. PDP has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 1-(Pyrazin-2-yl)-1,2-dihydro-3H-pyrazol-3-one hydrochloride is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. This compound has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is a signaling pathway that regulates the expression of genes involved in the inflammatory response and cell proliferation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been found to inhibit the replication of various viruses, including influenza virus and hepatitis B virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(Pyrazin-2-yl)-1,2-dihydro-3H-pyrazol-3-one hydrochloride in lab experiments is its wide range of biological activities. This compound has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties, which makes it a useful tool for studying these biological processes. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for 1-(Pyrazin-2-yl)-1,2-dihydro-3H-pyrazol-3-one hydrochloride research. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the development of this compound analogs with improved solubility and biological activity. Additionally, further studies could be conducted to fully understand the mechanism of action of this compound and its potential use in treating various diseases.
Méthodes De Synthèse
The synthesis of 1-(Pyrazin-2-yl)-1,2-dihydro-3H-pyrazol-3-one hydrochloride involves the reaction of 2-aminopyrazine with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of glacial acetic acid. The resulting product is then treated with hydrochloric acid to obtain this compound. The overall yield of this synthesis method is around 60%.
Applications De Recherche Scientifique
1-(Pyrazin-2-yl)-1,2-dihydro-3H-pyrazol-3-one hydrochloride has been extensively studied for its potential use in treating various diseases. It has been found to possess anti-inflammatory properties, which makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to have anti-tumor properties, making it a potential candidate for cancer treatment. In addition, this compound has been found to have anti-viral properties, which could make it useful in treating viral infections such as influenza and hepatitis.
Propriétés
IUPAC Name |
2-pyrazin-2-yl-1H-pyrazol-5-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O.ClH/c12-7-1-4-11(10-7)6-5-8-2-3-9-6;/h1-5H,(H,10,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCZPXRSTZXWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(NC1=O)C2=NC=CN=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


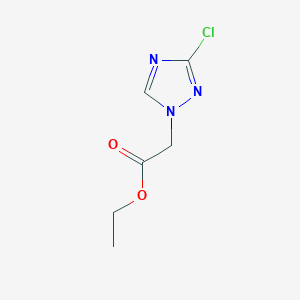

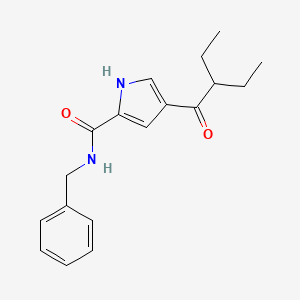
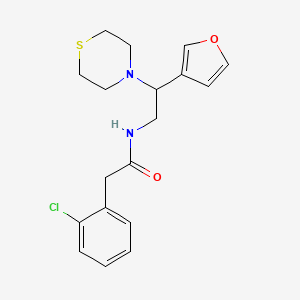
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[8-(3,4-dimethylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2556048.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzenesulfonamide](/img/structure/B2556049.png)

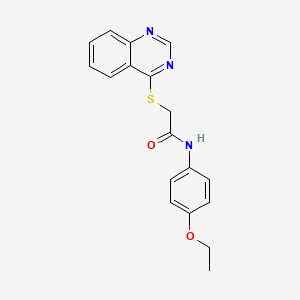
![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2556052.png)

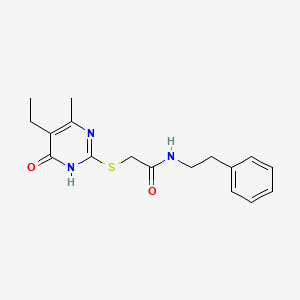
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2556056.png)
